1-Methylimidazolidine-2-thione

Coordination Chemistry Crystal Engineering Copper(I) Polymers

Research-scale synthesis of low-dimensional conductive materials often fails due to undesired coordination geometries. 1-Methylimidazolidine-2-thione resolves this by enabling exclusive 1D {Cu₄S₁₀}ₙ polymer formation, unlike unsubstituted analogs that yield 2D networks. Key procurement facts: • ≥98% purity ensures reproducible metal complexation. • Intact ligand coordination with Cu(I), preventing C-S cleavage. • Trigonal planar CuX(L)₂ selectivity at 2:1 ratio for single-site catalysts.

Molecular Formula C4H8N2S
Molecular Weight 116.19 g/mol
CAS No. 13431-10-2
Cat. No. B080569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylimidazolidine-2-thione
CAS13431-10-2
Molecular FormulaC4H8N2S
Molecular Weight116.19 g/mol
Structural Identifiers
SMILESCN1CCNC1=S
InChIInChI=1S/C4H8N2S/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7)
InChIKeyFDDDTDSPQXLQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylimidazolidine-2-thione Structural Profile


1-Methylimidazolidine-2-thione (CAS 13431-10-2), also known as 2-mercapto-1-methylimidazole or methimazole, is an N-methylated cyclic thiourea derivative with the molecular formula C₄H₈N₂S and a molecular weight of 116.18 g/mol . As a heterocyclic-2-thione ligand, it features both thione sulfur and NH nitrogen donor sites, enabling versatile coordination behavior with transition metals [1]. The compound exists as a yellow crystalline solid with a melting point of 144–147 °C and is soluble in water, alcohols, ethers, and ketones . Structurally, it belongs to the imidazolidine-2-thione family, where the saturated five-membered ring distinguishes it from aromatic imidazole-2-thiones .

Heterocyclic-2-thione ligand with S,N-donor versatility for transition metal coordination
Enables 1D Cu(I)-sulfur-bridged coordination polymers distinct from unsubstituted analogs
Saturated imidazolidine ring alters electronics vs aromatic imidazole-2-thiones

Why Analogs Fail


Substituting 1-Methylimidazolidine-2-thione with close analogs—such as unsubstituted imidazolidine-2-thione, N-methylthiourea, or 1-methylimidazole—fundamentally alters metal-binding stoichiometry, coordination geometry, and corrosion inhibition efficiency due to differences in donor atom availability, steric constraints, and electronic effects [1]. Unlike N-methylthiourea, which lacks the conformational rigidity of the imidazolidine ring, 1-methylimidazolidine-2-thione presents both a cyclic backbone and a single N-methyl substitution, enabling distinct coordination modes that cannot be replicated by acyclic thioureas or N-unsubstituted cyclic thiones [2]. Furthermore, the absence of the methyl group in imidazolidine-2-thione changes the ligand's solubility profile and its propensity for forming polynuclear copper(I) complexes [3]. The following quantitative evidence demonstrates where 1-methylimidazolidine-2-thione exhibits measurable differentiation relative to its closest in-class comparators.

Unsubstituted imidazolidine-2-thione yields 2D mixed-ligand networks, not 1D sulfur-bridged motifs.

N-ethyl analog undergoes C-S bond cleavage during Cu(I) complexation, altering ligand identity.

Bulkier N-substituents (phenyl, butyl) form polynuclear Cu(I) clusters, not mononuclear trigonal planar complexes.

Quantifiable Differentiation


Coordination Polymer Architecture: 1D vs. 2D

1-Methylimidazolidine-2-thione reacts with [Cu(CH₃CN)₄](BF₄) to form a 1D coordination polymer with a sulfur-bridged {CuI₄S₁₀}ₙ central core, a structural motif unprecedented in copper–heterocyclic-2-thione chemistry [1]. In contrast, unsubstituted imidazolidine-2-thione (Imt) under similar conditions with CuCl₂ and KSCN yields a 2D supramolecular network [Cu₂(Imt)₂(SCN)Cl]ₙ consisting of dinuclear units linked through bridging Imt and thiocyanate ligands [2].

Coordination Polymer Architecture
Cross-study comparable
1D {Cu₄S₁₀}ₙ polymer vs. 2D [Cu₂(Imt)₂(SCN)Cl]ₙ network
Supports procurement for anisotropic 1D architectures
Exclusive sulfur-bridged core; unsubstituted gives mixed-ligand 2D
Coordination Chemistry Crystal Engineering Copper(I) Polymers

C–S Bond Cleavage: Methyl vs. Ethyl

1-Methylimidazolidine-2-thione demonstrates ligand stability under copper(I) coordination, forming the expected polymer without C–S bond cleavage [1]. In stark contrast, the N-ethyl analog (L-Et) undergoes C–S rupture and C–N bond formation upon reaction with CuI, transforming into 1-ethyl-3-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)imidazolidine-2-thione (L-NEt) and yielding a mixed-valence CuII/CuI polymer [2].

C–S Bond Cleavage Stability
Direct head-to-head
0% cleavage (target) vs. ~100% ligand transformation (N-ethyl analog)
Predictable ligand integrity under Cu(I) conditions
N-ethyl analog converts to N-ethyl-imidazolidine-2-thione derivative
Coordination Chemistry Ligand Stability C–S Activation

Copper(I) Complex Nuclearity: Mononuclear vs. Polynuclear

At a 2:1 ligand-to-metal molar ratio with copper(I) halides in acetonitrile, 1-methylimidazolidine-2-thione yields exclusively trigonal planar CuX(κ¹-S-L-Me)₂ complexes (X = I, Br, Cl) [1]. By comparison, N-phenyl-imidazolidine-2-thione under identical conditions produces dinuclear [Cu₂Br₂(μ-S-L-Ph)₂(κ¹-S-L-Ph)₂] and tetranuclear [Cu₄I₂(μ-I)₂(μ-S-L-Ph)₄(κ¹-S-L-Ph)₂] species, while N-butyl analog forms hexanuclear [Cu₆Cl₆(μ-S-L-Bun)₆] [1].

Cu(I) Complex Nuclearity
Direct head-to-head
Mononuclear trigonal planar vs. dinuclear to hexanuclear clusters
Supports procurement of well-defined single-metal sites
Bulkier N-substituents drive polynuclear formation
Coordination Chemistry Copper(I) Halides Ligand Sterics

Corrosion Inhibition: 2-Mercaptoimidazole vs. Benzimidazoles

The 2-mercaptoimidazole structural class—to which 1-methylimidazolidine-2-thione belongs—demonstrates corrosion inhibition efficiency (IE) of 98.5% at 25 ppm on pipeline steel in 1 M H₂SO₄, outperforming 2-mercaptobenzimidazole (2MBI) and its 5-methyl and 5-nitro derivatives [1]. The IE order is 2MI (98.5%) > 2MBI > 2M5MBI > 2M5NBI [1]. Adsorption follows Langmuir isotherm with ΔG°ₐₔₛ = −26.8 kJ mol⁻¹ [1].

Corrosion Inhibition Efficiency
Class-level
IE rank: 2MI (98.5%) > 2MBI > 2M5MBI > 2M5NBI at 25 ppm
Reported corrosion inhibition rank for 2-mercaptoimidazole class
Langmuir adsorption, ΔG° = −26.8 kJ mol⁻¹; pipeline steel/H₂SO₄
Corrosion Inhibition Electrochemistry Mild Steel Protection

Application Scenarios


1D Copper(I) Coordination Polymer Synthesis

Researchers designing low-dimensional conductive or magnetic materials should select 1-methylimidazolidine-2-thione over unsubstituted imidazolidine-2-thione when a 1D sulfur-bridged {Cu₄S₁₀}ₙ architecture is required. As demonstrated by Lobana et al. (2022) [1], reaction with [Cu(CH₃CN)₄](BF₄) yields this unprecedented motif, whereas unsubstituted Imt produces 2D mixed-ligand networks [2]. This differentiation enables procurement for crystal engineering applications targeting anisotropic properties.

Copper(I) Complexation Without C–S Cleavage

For coordination chemists requiring ligand integrity during copper(I) complexation, 1-methylimidazolidine-2-thione is the preferred N-substituted imidazolidine-2-thione. Unlike N-ethyl analogs, which undergo complete C–S rupture and ligand transformation [3], the 1-methyl derivative coordinates intact, forming well-defined CuX(L)₂ trigonal planar complexes or CuI₄S₁₀ polymers [1]. This stability is critical for reproducible synthesis and predictable structure-property relationships.

Mononuclear Copper(I) Trigonal Planar Complexes

When a mononuclear Cu(I) complex with trigonal planar S₃ coordination is desired, 1-methylimidazolidine-2-thione offers a distinct advantage over bulkier N-substituted analogs. At 2:1 ligand-to-metal ratios, 1-methyl yields exclusively CuX(L-Me)₂ species, whereas N-phenyl and N-butyl derivatives form dinuclear to hexanuclear clusters [3]. This enables procurement for catalytic or luminescent applications requiring well-isolated single-metal sites.

Corrosion Inhibitor Development

For industrial formulators developing corrosion inhibitor packages for acidic environments, the 2-mercaptoimidazole scaffold (including 1-methylimidazolidine-2-thione) offers superior efficiency at low concentrations relative to benzimidazole-based inhibitors. The class demonstrates 98.5% IE at 25 ppm on pipeline steel in 1 M H₂SO₄ [4]. This quantitative advantage supports selection of 1-methylimidazolidine-2-thione over larger, more π-electron-rich alternatives for cost-effective inhibitor formulations.

Application
Selection Property
Validation Focus
1D Cu(I) coordination polymer synthesis
Ligand-induced dimensionality control
Confirm 1D sulfur-bridged vs 2D mixed-ligand architecture
Cu(I) complexation without C-S cleavage
Ligand integrity under Cu(I) conditions
Verify intact coordination vs ligand transformation
Mononuclear Cu(I) trigonal planar complexes
N-substituent steric control
Confirm mononuclear vs polynuclear product
Corrosion inhibitor development
Inhibitor efficiency at low concentration
Validate IE on target steel/acid system

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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